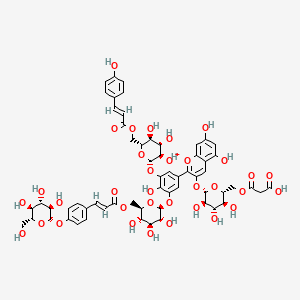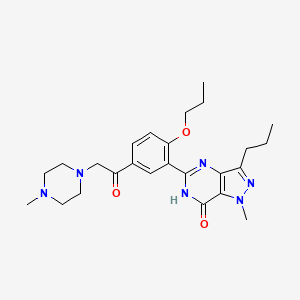![molecular formula C8H13NNa2O7S B13435208 Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate is a chemical compound with a complex structure that includes a sulfonate group, a tert-butyl carbamate group, and a disodium salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butyl carbamate (Boc) group, followed by the introduction of a sulfonate group. The final step involves the formation of the disodium salt. The reaction conditions often require specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the same steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can interact with proteins and enzymes, altering their activity. The tert-butyl carbamate group can protect amino groups during chemical reactions, allowing for selective modifications .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: Similar structure but lacks the sulfonate group.
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid: Contains a similar carbamate group but different functional groups.
Uniqueness
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate is unique due to its combination of a sulfonate group and a tert-butyl carbamate group, which provides distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H13NNa2O7S |
|---|---|
Peso molecular |
313.24 g/mol |
Nombre IUPAC |
disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate |
InChI |
InChI=1S/C8H15NO7S.2Na/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15;;/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15);;/q;2*+1/p-2 |
Clave InChI |
AIASNIINFZRYJW-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)OC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)






![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)

![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)



